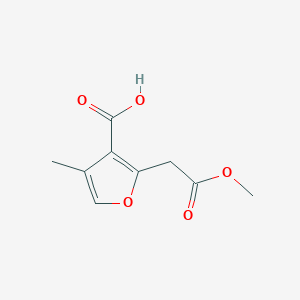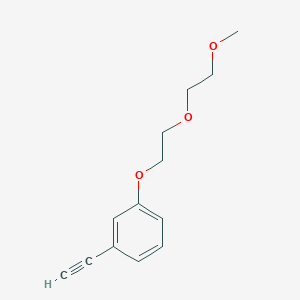
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene
Overview
Description
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene (3ME2EPh) is an organic compound with a variety of applications in scientific research. Its chemical structure consists of a phenylacetylene moiety with two methoxyethoxy groups attached to the phenyl ring. It is an important intermediate in organic synthesis, and is used in a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Polymerization
- Amphiphilic poly(phenylacetylene)s bearing oligo(ethylene oxide) pendants, including derivatives of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, were synthesized using organorhodium complexes as polymerization catalysts. These polymers were characterized for their structures and properties, which included thermal stability and molecular weight (Chen, Cheuk, & Tang, 2006).
Gas Permeability and Metal-Induced Gelation
- Diphenylacetylene derivatives, such as 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, have been studied for their polymerization and applications in gas permeability and metal-induced gelation. These polymers show unique properties, including the formation of gels through metal–ligand interaction (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Dendritic Macromolecules Synthesis
- Phenylacetylene dendrimers terminated with various esters, including those related to 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, were synthesized and characterized. These dendrimers showed different solubility characteristics and potential for creating water-soluble carboxylic acid terminated dendrimers (Pesak, Moore, & Wheat, 1997).
Optical and Electrical Properties in Nanofibers
- Studies on electrospun nanofibers of binary blends of polymers, including derivatives of 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, have revealed insights into their morphology, optical, and electrical properties. This research aids in understanding the applications of these materials in nanotechnology and electronics (Babel, Li, Xia, & Jenekhe, 2005).
Ring-Opening Polymerization
- The ring-opening polymerization of oxirane derivatives, including those related to 3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene, leads to the formation of polyethers with specific structures. This type of polymerization plays a crucial role in creating polymers with unique configurations and properties (Merlani et al., 2015).
properties
IUPAC Name |
1-ethynyl-3-[2-(2-methoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-12-5-4-6-13(11-12)16-10-9-15-8-7-14-2/h1,4-6,11H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWXJJCIRPZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Methoxyethoxy)ethoxy)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




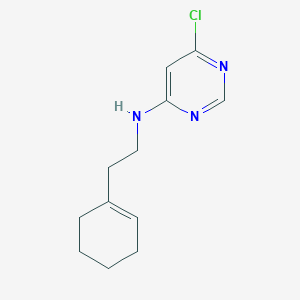
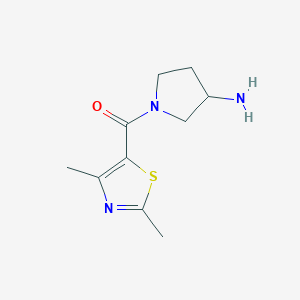
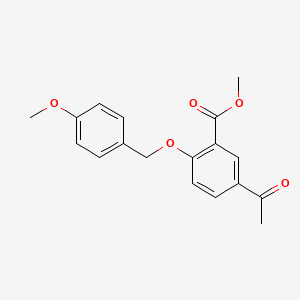
![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
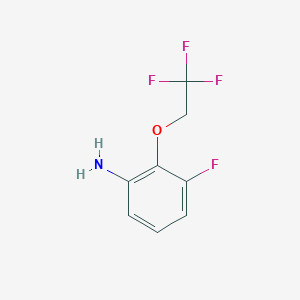
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)
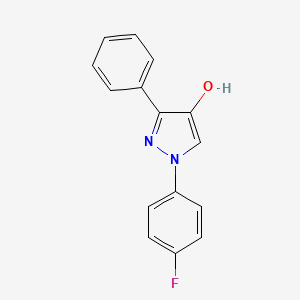
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)
